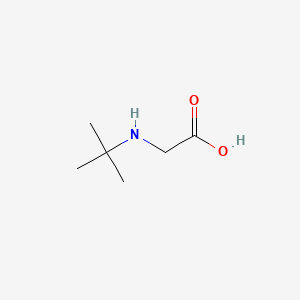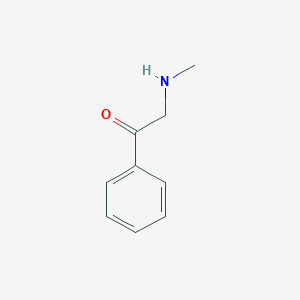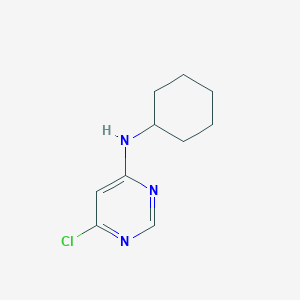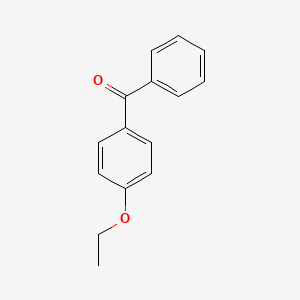
2-Nitropropionato de etilo
Descripción general
Descripción
Ethyl 2-nitropropionate is an organic compound with the molecular formula C5H9NO4. It is a nitro ester, specifically the ethyl ester of 2-nitropropanoic acid. This compound is known for its applications in organic synthesis and has a molecular weight of 147.13 g/mol .
Aplicaciones Científicas De Investigación
Ethyl 2-nitropropionate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the production of specialty chemicals and as a reagent in analytical chemistry
Mecanismo De Acción
Target of Action
Ethyl 2-nitropropionate is a nitro ester
Mode of Action
It is known that ethyl 2-nitropropionate is used in enantioselective michael reactions . In these reactions, Ethyl 2-nitropropionate acts as a nucleophile, donating an electron pair to form a bond with an electrophile.
Biochemical Pathways
It is used in the preparation of (-)-trans-2,5-dimethylprolineethyl ester via enantioselective michael reaction methyl vinyl ketone using modified dihydroquinine as a catalyst . This suggests that Ethyl 2-nitropropionate may play a role in the synthesis of complex organic compounds.
Result of Action
Its use in the preparation of complex organic compounds suggests that it may have significant effects at the molecular level .
Action Environment
It is known that ethyl 2-nitropropionate is incompatible with oxidizing agents , suggesting that its stability and efficacy could be affected by the presence of such agents in the environment.
Análisis Bioquímico
Biochemical Properties
Ethyl 2-nitropropionate plays a significant role in biochemical reactions, particularly in the preparation of various compounds through enantioselective Michael reactions. It interacts with enzymes such as dihydroquinine, which acts as a catalyst in these reactions . Additionally, Ethyl 2-nitropropionate is involved in the detection of superoxide anions through the formation of nitrogen-15-labeled nitrone spin traps
Cellular Effects
Ethyl 2-nitropropionate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes the modulation of enzyme activity and the alteration of metabolic pathways . These effects are crucial for understanding the compound’s role in cellular physiology and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of Ethyl 2-nitropropionate involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and cellular metabolism, further elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-nitropropionate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that Ethyl 2-nitropropionate remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring accurate results.
Dosage Effects in Animal Models
The effects of Ethyl 2-nitropropionate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly at specific dosage levels . These findings are crucial for determining the safe and effective use of Ethyl 2-nitropropionate in research and potential therapeutic applications.
Metabolic Pathways
Ethyl 2-nitropropionate is involved in various metabolic pathways, including the catabolism of nitroalkanes. The compound interacts with enzymes such as nitroalkane oxidases and nitronate monooxygenases, which play a role in its metabolism
Transport and Distribution
The transport and distribution of Ethyl 2-nitropropionate within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
Ethyl 2-nitropropionate’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors influence the compound’s activity and function, further elucidating its role in cellular processes. Understanding the subcellular localization of Ethyl 2-nitropropionate is crucial for optimizing its use in biochemical research and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-nitropropionate can be synthesized through the esterification of 2-nitropropanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the production of ethyl 2-nitropropionate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and catalyst concentration .
Types of Reactions:
Reduction: Ethyl 2-nitropropionate can undergo reduction reactions to form the corresponding amine. Common reducing agents include hydrogen gas with a metal catalyst or chemical reductants like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of a strong acid or base, ethyl 2-nitropropionate can hydrolyze to yield 2-nitropropanoic acid and ethanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide in ethanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 2-amino-propanoic acid.
Substitution: Various substituted nitropropanoates.
Hydrolysis: 2-nitropropanoic acid and ethanol
Comparación Con Compuestos Similares
- Ethyl nitroacetate
- Methyl nitroacetate
- 2-nitropropane
- 3-nitropropionic acid
Comparison: Ethyl 2-nitropropionate is unique due to its specific ester structure, which imparts different reactivity and solubility properties compared to similar nitro compounds. For instance, ethyl nitroacetate and methyl nitroacetate have different ester groups, affecting their reactivity in nucleophilic substitution reactions. 2-nitropropane and 3-nitropropionic acid differ in their carbon chain length and functional groups, leading to variations in their chemical behavior and applications .
Propiedades
IUPAC Name |
ethyl 2-nitropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3-10-5(7)4(2)6(8)9/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBGJDZWJJFFQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870983 | |
| Record name | Propanoic acid, 2-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2531-80-8 | |
| Record name | Propanoic acid, 2-nitro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2531-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-nitro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002531808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-nitropropionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-nitro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-nitropropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of Ethyl 2-nitropropionate in organic synthesis?
A1: Ethyl 2-nitropropionate serves as a versatile building block in organic synthesis. Notably, it acts as a substrate in electron transfer C-alkylation reactions, particularly through the Light and Darkness - Single Electron Transfer - Radical Nucleophilic Substitution (LD-SRN1) mechanism. This enables the synthesis of Cαα-unsymmetrically disubstituted nitroesters. [] For instance, it reacts with the anions of compounds like ethyl 2-nitropropionate and dialkyl α-substituted malonates, leading to the formation of new carbon-carbon bonds. []
Q2: How does Ethyl 2-nitropropionate impact rumen microbial activity?
A2: Research indicates Ethyl 2-nitropropionate exhibits potent inhibitory effects on methane production by rumen microbes. In vitro studies demonstrated a substantial reduction in methane accumulation (up to 99%) in the presence of Ethyl 2-nitropropionate compared to untreated controls. [] This suggests its potential as a feed additive to mitigate methane emissions from livestock, which significantly contribute to greenhouse gases.
Q3: Does Ethyl 2-nitropropionate possess any antimicrobial properties?
A3: Studies suggest Ethyl 2-nitropropionate may have moderate bacteriostatic activity against certain bacterial species. For instance, it demonstrated growth inhibition against wildtype coliforms in rumen fluid cultures. [] Additionally, research explored its efficacy against Yersinia ruckeri and Yersinia aleksiciae, revealing that while it exhibited some inhibitory effects, other nitrocompounds like 2-nitropropanol and 2-nitroethanol proved more potent. []
Q4: Can Ethyl 2-nitropropionate be used to improve the nutritional quality of poultry litter during composting?
A4: Research investigated the use of Ethyl 2-nitropropionate and other nitro compounds to enhance the nutritional value of composted poultry litter. Results indicated that Ethyl 2-nitropropionate could help preserve uric acid levels in the litter during composting without affecting Escherichia coli counts. [] This suggests its potential to improve the nitrogen content and overall nutritional profile of poultry litter for use as ruminant feed.
Q5: Are there any known safety concerns associated with Ethyl 2-nitropropionate?
A6: While Ethyl 2-nitropropionate shows promise in various applications, it's crucial to acknowledge potential safety concerns. 3-Nitropropionic acid (NPA), a related compound, is known for its toxicity. [] This highlights the need for comprehensive toxicological studies to assess the safety profile of Ethyl 2-nitropropionate for both human and animal health.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





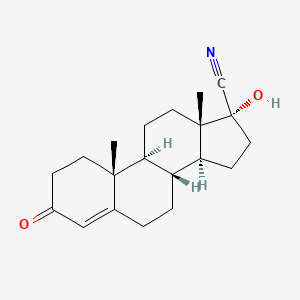
![Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1583596.png)
